Hexafluorophosphate
Overview
Description
Hexafluorophosphate is an anion with the chemical formula [PF6]−. It is an octahedral species that imparts no color to its salts. This anion is isoelectronic with sulfur hexafluoride, hexafluorosilicate dianion, and hexafluoroantimonate. In this anion, phosphorus has a valence of 5. This compound is classified as a non-coordinating anion due to its poor nucleophilicity .
Scientific Research Applications
Hexafluorophosphate is widely used in various scientific research applications:
Ionic Liquids: It is an important anion in ionic liquids, which are used in organic synthesis, catalysis, and analytical chemistry.
Lithium-Ion Batteries: This compound is used as an electrolyte in lithium-ion batteries, where its purity significantly affects the energy, life, and safety of the battery.
Organometallic and Inorganic Synthesis: It is a common counteranion for cationic metal complexes.
Mechanism of Action
Hexafluorophosphate is an important anion in ionic liquids, which are salts of a small inorganic anion and a bulky asymmetric organic cation . The strong association action resulting from intermolecular interactions between ionic liquids and alkaloids is one of the key factors for high extraction efficiency .
Safety and Hazards
Future Directions
Preparation Methods
Hexafluorophosphate salts can be prepared by the reaction of phosphorus pentachloride and alkali or ammonium halide in a solution of hydrofluoric acid: [ \text{PCl}_5 + \text{MCl} + 6 \text{HF} \rightarrow \text{M[PF}_6\text{]} + 6 \text{HCl} ] Hexafluorophosphoric acid can be prepared by the direct reaction of hydrogen fluoride with phosphorus pentafluoride: [ \text{PF}_5 + \text{HF} \rightarrow \text{H[PF}_6\text{]} ] These reactions require specialized equipment to safely handle the hazards associated with hydrofluoric acid and hydrogen fluoride .
Chemical Reactions Analysis
Hexafluorophosphate undergoes various chemical reactions, including:
Hydrolysis: Hydrolysis is extremely slow under basic conditions and acid-catalyzed hydrolysis to the phosphate ion is also slow.
Decomposition: In ionic liquids, this compound is prone to decomposition with the release of hydrogen fluoride.
Reactions with Lithium Carbonate: In lithium-ion batteries, lithium this compound reacts with lithium carbonate to form phosphorus oxyfluoride, carbon dioxide, and lithium fluoride.
Comparison with Similar Compounds
Hexafluorophosphate is compared with other non-coordinating anions such as tetrafluoroborate and perchlorate:
Tetrafluoroborate: Like this compound, tetrafluoroborate is a non-coordinating anion used in similar applications.
Perchlorate: Perchlorate is another non-coordinating anion, but it is more reactive and less stable compared to this compound.
Similar compounds include:
- Tetrafluoroborate
- Perchlorate
- Hexafluorosilicate
- Hexafluoroantimonate
Properties
IUPAC Name |
hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P/c1-7(2,3,4,5)6/q-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLCJWAZJINEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6P- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.9641810 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16919-18-9, 16941-11-0, 17084-13-8 | |
Record name | Hexafluorophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16919-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluorophosphate ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphate(1-), ammonium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Potassium fluophosphate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphate(1-), ammonium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphate(1-), hexafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROPHOSPHATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JV86J4A30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.